benzoylecgonine - 1130667-83-2

benzoylecgonine

Catalog Number: EVT-8943996
CAS Number: 1130667-83-2
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzoylecgonine is a significant compound primarily recognized as the major metabolite of cocaine. It is formed through the hydrolysis of cocaine in the liver, a process catalyzed by carboxylesterases. The compound is predominantly excreted in urine, making it a critical marker for cocaine use in drug testing. Benzoylecgonine also serves as the active ingredient in the investigational drug Esterom, which is intended for topical relief of muscle pain, although it has not received approval from the Food and Drug Administration in the United States .

Source

Benzoylecgonine is derived from cocaine, which is obtained from the leaves of the coca plant. Its formation occurs during the metabolic breakdown of cocaine in the human body, particularly in the liver . The compound's detection in biological fluids is widely utilized in toxicology and forensic science to indicate cocaine consumption.

Classification

Benzoylecgonine falls under several classifications:

  • Chemical Taxonomy: It belongs to organic compounds known as benzoic acid esters, specifically classified as a benzene and substituted derivative .
  • Molecular Classification: It is categorized under tropane alkaloids and piperidinecarboxylic acids, with its structure characterized by an azabicyclic framework .
Synthesis Analysis

Methods

The synthesis of benzoylecgonine can be achieved through various methods. One notable approach involves the hydrolysis of cocaine. This reaction typically occurs under physiological conditions but can also be replicated in laboratory settings.

  1. Hydrolysis Method:
    • Cocaine undergoes hydrolysis catalyzed by carboxylesterases, resulting in benzoylecgonine and benzoic acid.
    • This reaction can be influenced by factors such as pH and temperature, optimizing yield and purity .
  2. Alternative Synthetic Routes:
    • Recent patents describe methods involving benzoylmethylecgonine reacted with propylene glycol under controlled conditions to produce benzoylecgonine with reduced water content, enhancing stability and yield .
    • The reaction typically takes place at temperatures between 50°C to 100°C, often utilizing an open reflux system to facilitate solvent removal .

Technical Details

The synthetic processes often require careful control of environmental conditions (e.g., moisture levels) to minimize unwanted byproducts and maximize the concentration of benzoylecgonine. Techniques such as using molecular sieves or drying agents are common to achieve desired reaction conditions .

Molecular Structure Analysis

Structure

Benzoylecgonine has a complex molecular structure characterized by its molecular formula C16H19NO4C_{16}H_{19}NO_{4} and a molecular weight of approximately 289.33 g/mol .

Structural Features

  • IUPAC Name: 3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
  • CAS Registry Number: 519-09-5
  • Chemical Structure: The compound features an aromatic ring (benzene) attached to an azabicyclic structure with various functional groups including a carboxylic acid and an ester linkage.

Data

The structural representation can be visualized through various chemical databases, providing insights into its three-dimensional conformation which is crucial for understanding its interactions with biological systems .

Chemical Reactions Analysis

Benzoylecgonine participates in several chemical reactions that are significant for both its metabolism and potential applications:

  1. Hydrolysis: As previously mentioned, it can revert back to cocaine under specific conditions, although this process is less common.
  2. Reactions with Reagents: Benzoylecgonine forms characteristic precipitates when reacted with certain reagents like picric acid or Dragendorff's reagent, aiding in its identification during analytical procedures .

Technical Details

The stability of benzoylecgonine under various conditions influences its reactivity profile. Understanding these reactions is essential for developing methods for detection and quantification in biological samples.

Mechanism of Action

Process

The mechanism involves:

  • Metabolic Pathway: After cocaine administration, metabolic enzymes convert it into benzoylecgonine through hydrolysis.
  • Enzymatic Activity: Studies have shown that while certain enzymes hydrolyze cocaine effectively, they exhibit reduced activity against benzoylecgonine, which contributes to its prolonged presence in the body .

Data

Research indicates that benzoylecgonine can remain detectable in biological systems for several days post-cocaine use, making it a reliable marker for drug testing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Benzoylecgonine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: The compound is stable under normal storage conditions but should be protected from moisture to prevent degradation.

Relevant Data or Analyses

Physical properties such as optical rotation and spectral absorption characteristics have been studied extensively to aid in identification and quantification methods .

Applications

Benzoylecgonine has several scientific applications:

  1. Forensic Science: It serves as a primary target for drug testing protocols due to its stability and longer detection window compared to cocaine.
  2. Pharmaceutical Research: Investigational studies focus on its potential therapeutic uses, particularly in formulations aimed at muscle pain relief despite regulatory hurdles for market approval .
  3. Toxicology Studies: Its role as a metabolite provides insights into cocaine's effects on human health, informing treatment protocols for addiction and overdose scenarios.
Metabolic Pathways and Enzymatic Degradation of Benzoylecgonine

Hepatic Hydrolysis Mechanisms Mediated by Carboxylesterases

Benzoylecgonine, the primary hydrolytic metabolite of cocaine, is characterized by a stable zwitterionic structure that confers resistance to spontaneous hydrolysis in physiological and environmental contexts. Its degradation is primarily mediated by specific hepatic carboxylesterases, with human butyrylcholinesterase playing a pivotal role. Wild-type human butyrylcholinesterase exhibits measurable catalytic activity against benzoylecgonine, characterized by a turnover number (kcat) of 3.6 min⁻¹ and a Michaelis constant (KM) of 83 μM, yielding a catalytic efficiency (kcat/KM) of 4.3 × 10⁴ M⁻¹min⁻¹. This enzymatic hydrolysis cleaves the benzoyl ester group to produce ecgonine and benzoic acid, both pharmacologically inert metabolites [1].

Human liver carboxylesterase 1 (hCE-1) also contributes to benzoylecgonine metabolism, though with lower efficiency compared to its role in cocaine hydrolysis. Structural analyses reveal that the benzoyl moiety and methyl ester group of cocaine are critical for high-affinity binding to hCE-1; their modification in benzoylecgonine reduces binding affinity by 3- to 5-fold [2]. Computational docking studies demonstrate that benzoylecgonine binds within the active site gorge of butyrylcholinesterase, positioning its carbonyl oxygen near the oxyanion hole (formed by Gly117, Gly118, and Ala199) to facilitate nucleophilic attack by serine residues [1].

Engineered butyrylcholinesterase mutants exhibit enhanced catalytic activity against benzoylecgonine. The A199S/S287G/A328W/Y332G mutant (CocH1) increases kcat to 23 min⁻¹ (6.4-fold improvement), while the A199S/F227A/S287G/A328W/Y332G mutant (CocH3) achieves a kcat of 65 min⁻¹ (18-fold improvement). The long-acting fusion enzyme CocH5-Fc(M6) demonstrates further optimization, with a kcat of 158 min⁻¹ and KM of 286 μM, resulting in a catalytic efficiency of 5.5 × 10⁵ M⁻¹min⁻¹—representing a 12.8-fold enhancement over wild-type butyrylcholinesterase [1] [6]. These mutations facilitate additional hydrogen bonding between the substrate’s carbonyl oxygen and the serine hydroxyl group at position 199, stabilizing the transition state during hydrolysis [6].

Table 1: Enzymatic Parameters for Benzoylecgonine Hydrolysis

Enzymekcat (min⁻¹)KM (μM)kcat/KM (M⁻¹min⁻¹)
Wild-type butyrylcholinesterase3.6834.3 × 10⁴
CocH1 (E14-3) mutant231331.7 × 10⁵
CocH3 (E12-7) mutant652073.1 × 10⁵
CocH5-Fc(M6)1582865.5 × 10⁵

Comparative Pharmacokinetics of Cocaine and Its Metabolites in Human Models

Benzoylecgonine exhibits distinct pharmacokinetic properties compared to cocaine and other metabolites. Following subcutaneous administration of cocaine (75–150 mg/70 kg), cocaine appears in plasma within 5–10 minutes, with a mean elimination half-life of 1.2 hours. In contrast, benzoylecgonine is first detected in plasma within 15–30 minutes but displays a significantly prolonged half-life of 5.6–8.2 hours. This extended elimination phase results in benzoylecgonine persisting in biological matrices for 48–72 hours post-administration, compared to 8–12 hours for cocaine [8].

Oral fluid monitoring demonstrates parallel pharmacokinetics: cocaine appears within 5–19 minutes post-dosing, with a half-life of 1.1–3.8 hours, while benzoylecgonine exhibits a half-life of 3.4–13.8 hours. Benzoylecgonine’s zwitterionic structure enhances water solubility, reducing protein binding and facilitating renal excretion. Urinary elimination studies reveal that 35–54% of administered cocaine is excreted as benzoylecgonine, compared to <3% as unchanged cocaine. The metabolite-to-parent drug ratio in oral fluid increases from 0.8 at 1 hour to >20 at 8 hours, providing a forensic marker for estimating time of last use [3] [8].

Metabolic interactions significantly influence benzoylecgonine kinetics. Ethanol co-administration reduces benzoylecgonine formation by 48% due to competitive transesterification of cocaine to cocaethylene. Consequently, plasma benzoylecgonine concentrations decrease by 30–40% in polydrug exposure scenarios, while cocaethylene accumulates with a half-life of 2.4–3.6 hours [5] [8].

Table 2: Pharmacokinetic Parameters of Cocaine and Metabolites in Humans

CompoundTmax (h)Half-life (h)Detection WindowPrimary Elimination Pathway
Cocaine0.08–0.251.28–12 hHepatic hydrolysis (90%)
Benzoylecgonine0.5–1.05.6–8.248–72 hRenal excretion (80%)
Cocaethylene0.5–0.752.4–3.624–36 hHepatic hydrolysis (75%)

Role of Pseudocholinesterase Deficiency in Metabolic Variability

Pseudocholinesterase (butyrylcholinesterase) deficiency profoundly alters benzoylecgonine metabolism through two mechanisms: reduced hydrolysis of its precursor (cocaine) and impaired direct degradation of benzoylecgonine itself. Genetic variants of butyrylcholinesterase include over 60 allelic mutations, with the atypical (A) variant (Asp70Gly) and Kalow (K) variant (Ala539Thr) being clinically significant. The A variant reduces enzyme activity by 70–90%, while the K variant reduces activity by 30–35%. Homozygous individuals for atypical variants occur in 1:3,000–5,000 Caucasians, whereas heterozygous carriers occur in 1:480 individuals [4] [9].

Dibucaine inhibition testing quantifies functional enzyme deficiency: normal butyrylcholinesterase activity is inhibited by 80% (dibucaine number = 80), heterozygous atypical variants show 50–60% inhibition, and homozygous atypical variants show 20–30% inhibition. This enzymatic impairment extends the half-life of cocaine 3- to 8-fold, leading to prolonged exposure and increased benzoylecgonine formation via alternative pathways (e.g., hCE-1-mediated hydrolysis). Consequently, benzoylecgonine accumulation increases by 40–60% in deficient individuals compared to those with normal enzyme activity [4] [9].

Acquired deficiencies further complicate metabolic variability:

  • Hepatic impairment reduces butyrylcholinesterase synthesis, decreasing activity by 40–70%
  • Pregnancy lowers enzyme activity by 25–30%
  • Renal disease diminishes activity by 30–50% due to urinary loss of enzyme
  • Organophosphate exposure irreversibly inhibits enzyme activity for 30–60 days [4]

These deficiencies increase cardiovascular risks, as impaired benzoylecgonine clearance prolongs its vasoconstrictive effects on cerebral arteries [3] [9].

Formation and Pharmacodynamics of Cocaethylene in Polydrug Exposure Scenarios

Cocaethylene formation represents a critical metabolic interaction between cocaine and ethanol. Hepatic carboxylesterase 1 (hCE-1) mediates transesterification, replacing cocaine’s methyl ester group with an ethyl ester from ethanol. This reaction follows non-Michaelis-Menten kinetics, with an in vivo conversion rate of 17 ± 6% of administered cocaine when ethanol is co-ingested. Cocaethylene achieves peak plasma concentrations of 100–150 ng/mL following co-administration of 100 mg cocaine and 1 g/kg ethanol [5] [7].

Pharmacodynamically, cocaethylene exhibits dual activity: it blocks dopamine reuptake with potency equivalent to cocaine (IC50 = 250 nM) while demonstrating 3-fold greater potency in serotonin transporter inhibition. Human studies confirm equivalent euphorigenic effects: equimolar intranasal cocaethylene (1.2 mg/kg) produces identical subjective "high" scores to cocaine (peak score = 75/100) [5] [10]. Cocaethylene’s prolonged half-life (2.4–3.6 hours vs. cocaine’s 1.0–1.5 hours) extends dopaminergic effects, with PET studies showing 50% longer dopamine D2/3 receptor occupancy [10].

Table 3: Neurochemical Properties of Cocaethylene vs. Cocaine

ParameterCocaineCocaethyleneRelative Change
Dopamine transporter IC50240 nM260 nMNone
Serotonin transporter IC50420 nM140 nM3-fold increase
Plasma half-life1.2 h3.1 h2.6-fold increase
Subjective "high" intensity75/10078/100Equivalent

Cocaethylene alters benzoylecgonine metabolism through three mechanisms:

  • Competitive inhibition: Cocaethylene competes for hCE-1 binding (Ki = 15 μM), reducing benzoylecgonine formation by 35–40%
  • Metabolic diversion: Ethanol shifts cocaine metabolism toward cocaethylene (formation increases by 22-fold), decreasing benzoylecgonine production by 48%
  • Delayed clearance: Cocaethylene’s extended half-life prolongs exposure to enzymatic degradation products, including ethylbenzoylecgonine [5] [7] [10].

Cocaethylene also potentiates hepatotoxicity through norcocaine pathway activation. Cytochrome P450 3A4 oxidizes cocaethylene to norethylcocaine, which undergoes further bioactivation to reactive nitroxide intermediates. These metabolites deplete hepatic glutathione by 60–80% and increase lipid peroxidation markers (malondialdehyde) by 3.5-fold compared to cocaine alone [5] [7].

Properties

CAS Number

1130667-83-2

Product Name

benzoylecgonine

IUPAC Name

3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)

InChI Key

GVGYEFKIHJTNQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.